molecular formula C14H16N6OS B12456371 3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12456371
M. Wt: 316.38 g/mol
InChI Key: QJMUPUHXYZJGPG-UHFFFAOYSA-N
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Description

3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that contains both pyrazole and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 1-ethylpyrazole-4-carbaldehyde with 1-methylpyrazole-4-carbaldehyde in the presence of a thiourea derivative. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • (1-Ethylpyrazol-3-yl)-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, 3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both pyrazole and imidazolidinone rings, as well as the sulfur atom. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N6OS

Molecular Weight

316.38 g/mol

IUPAC Name

3-[(1-ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H16N6OS/c1-3-19-8-11(6-16-19)9-20-13(21)12(17-14(20)22)4-10-5-15-18(2)7-10/h4-8H,3,9H2,1-2H3,(H,17,22)

InChI Key

QJMUPUHXYZJGPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2C(=O)C(=CC3=CN(N=C3)C)NC2=S

Origin of Product

United States

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